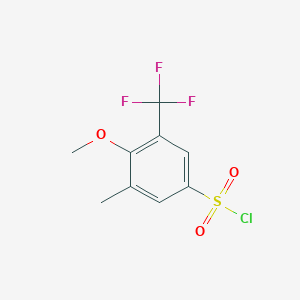

4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O3S/c1-5-3-6(17(10,14)15)4-7(8(5)16-2)9(11,12)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKHXWJNHJRFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 4-methoxy-3-methyl-5-(trifluoromethyl)benzene. This can be achieved through the reaction of the benzene derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives can be subjected to such processes.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions, often in the presence of solvents like toluene or ethanol.

Major Products: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, reaction with an amine would yield a sulfonamide, while coupling with an aryl boronic acid would produce a biaryl compound.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Agents:

The presence of trifluoromethyl and sulfonyl groups in compounds similar to 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride has been linked to enhanced antibacterial properties. Research indicates that derivatives with these substituents demonstrate potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study highlighted that sulfonate-substituted benzosiloxaboroles showed significant antibacterial activity, suggesting that modifications to the benzenesulfonate scaffold can lead to improved efficacy against resistant strains .

Hormonal Modulation:

This compound can serve as a scaffold for developing nonsteroidal progesterone receptor antagonists. The structural modifications of benzenesulfonamide derivatives have shown promise in treating conditions such as endometriosis and breast cancer. A notable example is the synthesis of a trifluoromethyl derivative that exhibited high binding affinity for the progesterone receptor while maintaining selectivity over androgen receptors .

Material Science

Polymer Chemistry:

In material science, sulfonyl chlorides are crucial for synthesizing polymers with specific functional properties. The introduction of this compound into polymer formulations can enhance thermal stability and chemical resistance. This compound's unique electronic properties due to the trifluoromethyl group allow for the modification of polymer characteristics, making it suitable for applications in coatings and adhesives .

Fluorinated Materials:

The trifluoromethyl group contributes to the hydrophobicity and oleophobicity of materials. Research has demonstrated that incorporating such groups into polymer matrices can significantly improve their performance in harsh environments, including those exposed to solvents and extreme temperatures .

Agrochemical Development

Pesticide Formulation:

The compound's sulfonyl chloride functionality allows it to act as an effective intermediate in synthesizing agrochemicals, particularly pesticides. The incorporation of trifluoromethyl groups has been associated with increased biological activity against pests while reducing toxicity to non-target organisms. A case study on pyrazole derivatives indicated that modifications involving sulfonyl groups led to enhanced insecticidal properties .

Herbicides:

Research has also explored the potential of this compound in developing herbicides. The structural features provided by the trifluoromethyl and methoxy groups are believed to contribute to selective herbicidal activity, making it a candidate for further exploration in agricultural applications.

Data Tables

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the sulfonyl group, facilitating the formation of sulfonamides, sulfonates, and other derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

3-(Trifluoromethyl)benzenesulfonyl chloride

- Structure : A simpler analog lacking methoxy and methyl groups.

- Molecular Weight : 244.62 g/mol (vs. higher for the target compound due to additional substituents) .

- Reactivity : The absence of electron-donating groups (e.g., -OCH₃) increases electrophilicity at the sulfonyl group, enhancing reactivity in nucleophilic substitutions.

- Applications : Used in synthesizing sulfonamides for pharmaceuticals and agrochemicals .

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride

- Structure: Features a nitro (-NO₂) group at position 4 instead of methoxy/methyl.

- Impact : The nitro group is strongly electron-withdrawing, further activating the sulfonyl chloride for reactions but reducing stability due to increased sensitivity .

- Safety : Classified under UN3261 (corrosive) with hazards including skin corrosion (H314) .

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride

- Structure : Contains a difluoroethoxy group (-OCH₂CF₂) at position 2.

- Applications: Key intermediate in penoxsulam (a herbicide), demonstrating how ether substituents expand utility in agrochemicals .

Fluoro-Substituted Analogs (e.g., 3-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride)

Functional Group Comparisons: Sulfonyl Chlorides vs. Benzoyl Chlorides

4-Methoxy-3-(trifluoromethyl)benzoyl chloride

Physicochemical Properties

*Estimated based on substituent contributions.

Biological Activity

4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C10H10ClF3O2S

- IUPAC Name : this compound

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, allowing them to participate in nucleophilic substitution reactions with various biological molecules, including proteins and nucleic acids. The trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially affecting the compound's interaction with biological targets.

Enzyme Inhibition

Research has indicated that compounds containing sulfonyl chloride groups can serve as effective enzyme inhibitors. For instance, studies have demonstrated that similar compounds can inhibit serine proteases and other enzymes by forming covalent bonds with active site residues . The specific inhibition mechanism may involve the formation of a sulfonamide bond, which can lock the enzyme in an inactive conformation.

Anticancer Activity

A study focusing on related compounds revealed that trifluoromethyl-substituted benzenesulfonamides exhibited significant antiproliferative effects against various cancer cell lines. In vitro tests showed IC50 values in the low micromolar range, indicating potent activity against pancreatic cancer cells . The mechanism is hypothesized to involve DNA intercalation and disruption of cellular processes necessary for cancer cell survival.

Antiviral Properties

The antiviral potential of sulfonyl chlorides has been explored in the context of non-nucleoside inhibitors for viruses such as measles. Compounds similar to this compound have shown efficacy in inhibiting viral replication by targeting viral RNA-dependent RNA polymerase .

Case Studies

Safety and Toxicity

The compound is classified as hazardous, with risks including severe skin burns and eye damage . Proper safety protocols should be followed when handling this chemical in laboratory settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride, and what key reagents/conditions are required?

- Methodology : A common approach involves sulfonylation of substituted benzene derivatives using thionyl chloride (SOCl₂) in dichloromethane (DCM) or dimethylformamide (DMF) as a solvent. For example, benzenesulfonic acid derivatives are refluxed with excess SOCl₂ to yield the sulfonyl chloride . Key steps include vacuum drying to remove residual solvents and byproducts .

- Characterization : Confirm purity via LCMS (retention time ~4.03 min under acidic MeCN conditions) and monitor reaction progress using thin-layer chromatography (TLC) .

Q. How can researchers safely handle and store this compound given its reactivity?

- Safety Protocol : The compound is moisture-sensitive and reacts exothermically with water, releasing toxic gases (e.g., HCl and SO₂). Use anhydrous conditions, inert atmospheres (N₂/Ar), and personal protective equipment (PPE) including acid-resistant gloves and goggles . Store at 2–8°C in sealed amber vials to prevent photodegradation and hydrolysis .

Q. What spectroscopic and analytical techniques are most effective for characterizing this sulfonyl chloride?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, trifluoromethyl groups).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass ~323.965 Da) .

- Elemental Analysis : Validate Cl and S content to confirm stoichiometry .

Advanced Research Questions

Q. What strategies can optimize the synthesis of sulfonamide derivatives from this compound, particularly in complex medicinal chemistry frameworks?

- Reaction Design : Use nucleophilic amines (e.g., DMAP or pyridine derivatives) in DCM at 0–5°C to minimize side reactions. For sterically hindered amines, employ coupling agents like HOBt/DCC to enhance reactivity . Monitor reaction kinetics via in-situ FTIR to detect sulfonamide bond formation (~1350 cm⁻¹ S=O stretch) .

Q. How does the electronic environment of the trifluoromethyl and methoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group (-CF₃) activates the sulfonyl chloride toward nucleophilic attack, while the methoxy (-OMe) group at the para position directs electrophilic substitution. Computational studies (DFT) reveal partial positive charge localization at the sulfonyl group, favoring SN2 mechanisms .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can degradation pathways be mitigated?

- Stability Analysis :

- Aqueous Hydrolysis : Rapid degradation occurs above pH 7, forming sulfonic acid derivatives. Use buffered anhydrous solvents (e.g., THF) for reactions requiring aqueous workups .

- Thermal Stability : Decomposes above 100°C, releasing SO₂ and Cl₂. For high-temperature reactions (e.g., polymer synthesis), employ slow addition of the sulfonyl chloride to prevent exothermic runaway .

Q. How can researchers resolve contradictions in reported melting points and spectral data across literature sources?

- Data Reconciliation : Cross-validate melting points (e.g., 30–34°C vs. 98–100°C ) by testing recrystallized samples in a calibrated melting-point apparatus. For spectral discrepancies, compare NMR data acquired under identical solvent/temperature conditions and reference internal standards (e.g., TMS) .

Research Application Scenarios

Q. In agrochemical research, how can this compound serve as a precursor for novel herbicides?

- Application : React with heterocyclic amines (e.g., triazoles) to create sulfonamide-based inhibitors of acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis. Optimize herbicidal activity via structure-activity relationship (SAR) studies, focusing on substituent effects at the 3-methyl and 5-CF₃ positions .

Q. What role does this sulfonyl chloride play in synthesizing fluorinated polymers for material science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.